molecular formula C17H16BrNO4 B3449531 N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247592-79-6

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B3449531
CAS No.: 247592-79-6
M. Wt: 378.2 g/mol
InChI Key: LWYZQPHDSQHZAZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, an ethoxy group, and a formylphenoxy group attached to an acetamide backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.

    Formylation: The final step involves the formylation of the phenoxy group using a formylating agent like paraformaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group may facilitate binding to hydrophobic pockets, while the formyl and ethoxy groups may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or methyl groups, potentially leading to different interactions with biological targets.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZQPHDSQHZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204136
Record name N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247592-79-6
Record name N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247592-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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